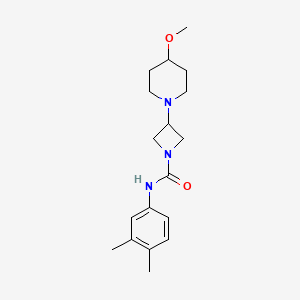
N-(3,4-dimethylphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethylphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C18H27N3O2 and its molecular weight is 317.433. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3,4-dimethylphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C_{18}H_{24}N_{2}O_{2}
- Molecular Weight : 304.40 g/mol
- LogP : 4.9 (indicating moderate lipophilicity)
The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter receptors and enzymes. It exhibits:
- Acetylcholinesterase Inhibition : Similar compounds have shown potential in inhibiting acetylcholinesterase (AChE), which is crucial for maintaining acetylcholine levels in the brain, thus impacting cognitive functions and memory .
- Serotonergic Activity : The compound may interact with serotonin receptors, influencing mood and anxiety levels. Compounds with similar structures have been noted for their affinity towards serotonin receptors (5-HT) and their role in treating depression .
2. Biological Assays and Findings
Recent studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:
Case Study 1: Acetylcholinesterase Inhibition
In a study evaluating various compounds for AChE inhibition, this compound was tested alongside other derivatives. Results indicated that specific modifications to the structure enhanced AChE inhibitory activity, suggesting a promising avenue for developing anti-Alzheimer's agents.
Case Study 2: Serotonin Receptor Modulation
Another study focusing on serotonergic properties found that structurally similar compounds exhibited significant binding affinity to serotonin receptors. This suggests that this compound could also modulate serotonin pathways, potentially offering therapeutic benefits in mood disorders.
属性
IUPAC Name |
N-(3,4-dimethylphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-13-4-5-15(10-14(13)2)19-18(22)21-11-16(12-21)20-8-6-17(23-3)7-9-20/h4-5,10,16-17H,6-9,11-12H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNYOHYKGPYCFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CC(C2)N3CCC(CC3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














